1-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one
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Overview
Description
1-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one is a compound that features a 1,2,4-triazole ring and a morpholine ring connected by a prop-2-en-1-one linker. The presence of the 1,2,4-triazole ring is significant due to its widespread use in pharmaceuticals, agrochemicals, and materials science . This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one typically involves multistep synthetic routes. One common method involves the reaction of 1,2,4-triazole with a suitable aldehyde to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or morpholine rings are substituted with other functional groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects . The compound may inhibit specific enzymes or interfere with cellular processes, resulting in its observed biological activities .
Comparison with Similar Compounds
1-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An anticancer drug that also features a 1,2,4-triazole ring.
Flupoxam: An herbicide with a 1,2,4-triazole ring. The uniqueness of this compound lies in its specific combination of the triazole and morpholine rings, which may confer distinct biological and chemical properties compared to other compounds.
Properties
IUPAC Name |
1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-2-10(15)13-3-4-16-9(5-13)6-14-8-11-7-12-14/h2,7-9H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHILOMWSYWCWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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